5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

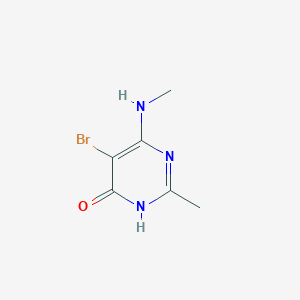

5-bromo-2-methyl-4-(methylamino)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGDCSAHAVYVPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)Br)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol

Introduction

5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol is a substituted pyrimidine derivative of interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The specific substitution pattern of this molecule—featuring a bromine atom, a methyl group, and a methylamino group—provides a versatile platform for further chemical modification and structure-activity relationship (SAR) studies. This guide provides an in-depth examination of a robust and logical synthetic pathway for this target compound, grounded in established principles of heterocyclic chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and reproducible protocol for professionals in the field.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a polysubstituted aromatic heterocycle like this compound is best approached by a convergent strategy that builds upon a stable, pre-formed pyrimidine core. The chosen pathway involves two primary transformations:

-

Formation of the Core Intermediate: Synthesis of 2-methyl-6-(methylamino)pyrimidin-4-ol. This intermediate contains the necessary carbon skeleton and two of the three key functional groups.

-

Regioselective Bromination: Introduction of the bromine atom at the C5 position of the pyrimidine ring via electrophilic aromatic substitution.

This strategy is chemically sound due to the electronic nature of the pyrimidinol intermediate. The electron-donating character of the hydroxyl (-OH) and methylamino (-NHMe) groups strongly activates the C5 position, making it the most nucleophilic and thus highly susceptible to attack by an electrophile like Br+. This inherent reactivity allows for a highly regioselective and efficient final step.

Caption: Retrosynthetic analysis of the target compound.

Section 2: Synthesis of Key Intermediate: 2-Methyl-6-(methylamino)pyrimidin-4-ol

The synthesis of the pyrimidine core can be achieved through several methods. A reliable and scalable approach begins with a readily available starting material, 4,6-dichloro-2-methylpyrimidine. This precursor allows for sequential, selective nucleophilic aromatic substitution (SNAr) reactions.

The first step involves the reaction of 4,6-dichloro-2-methylpyrimidine with methylamine. The chlorine atoms at the C4 and C6 positions are activated towards nucleophilic attack. By controlling the stoichiometry and reaction conditions (e.g., low temperature), a selective monosubstitution can be favored to yield 4-chloro-2-methyl-6-(methylamino)pyrimidine. The subsequent step involves the hydrolysis of the remaining chloro group to a hydroxyl group, typically under basic conditions, to furnish the desired intermediate.

Experimental Protocol: Synthesis of 2-Methyl-6-(methylamino)pyrimidin-4-ol

-

Step 2a: Synthesis of 4-Chloro-2-methyl-6-(methylamino)pyrimidine

-

In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, dissolve 4,6-dichloro-2-methylpyrimidine (1 eq.) in a suitable solvent such as ethanol or isopropanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of methylamine (1.0-1.2 eq.) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates. The solid can be collected by filtration, washed with cold water, and dried under vacuum.

-

-

Step 2b: Hydrolysis to 2-Methyl-6-(methylamino)pyrimidin-4-ol

-

Suspend the crude 4-chloro-2-methyl-6-(methylamino)pyrimidine (1 eq.) from the previous step in an aqueous solution of sodium hydroxide (2-3 eq., e.g., 2M NaOH).

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. The suspension should dissolve as the reaction proceeds.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the solution to room temperature and carefully neutralize with a mineral acid, such as hydrochloric acid (HCl), to a pH of ~7.

-

The product will precipitate out of the solution. Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield 2-methyl-6-(methylamino)pyrimidin-4-ol.[1]

-

Section 3: Electrophilic Bromination of the Pyrimidine Core

The final step is the regioselective bromination of the electron-rich pyrimidine ring. The choice of brominating agent is critical to ensure high yield and minimize side reactions. While elemental bromine (Br₂) can be used, it is highly corrosive and generates hydrogen bromide (HBr) as a byproduct, which can lead to unwanted salt formation or degradation.

A superior choice is N-Bromosuccinimide (NBS), a mild and selective electrophilic brominating agent.[2][3] The reaction proceeds cleanly, with the succinimide byproduct being easily removable during workup. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Caption: Final bromination step to yield the target compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup:

-

In a round-bottom flask protected from light, dissolve 2-methyl-6-(methylamino)pyrimidin-4-ol (1 eq.) in DMF.

-

Stir the solution at room temperature until all the solid has dissolved.

-

-

Addition of NBS:

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the stirred solution. A slight exotherm may be observed. If necessary, use a water bath to maintain the temperature between 20-30 °C.

-

The addition of NBS is a key step; adding it in portions helps control the reaction rate and temperature.[2]

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Workup and Purification:

-

Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

-

Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake extensively with water to remove DMF and succinimide.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a pure solid.

-

Section 4: Data Presentation and Characterization

Proper characterization of the intermediate and final product is essential to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |

| 4,6-Dichloro-2-methylpyrimidine | C₅H₄Cl₂N₂ | 163.01 | White to off-white solid |

| 2-Methyl-6-(methylamino)pyrimidin-4-ol | C₆H₉N₃O | 139.16 | White to pale yellow solid |

| This compound | C₆H₈BrN₃O | 218.05 | Off-white to light brown solid |

Analytical Characterization:

-

¹H NMR: To confirm the structure, look for characteristic peaks corresponding to the methyl group (singlet, ~2.4-2.6 ppm), the methylamino proton (if visible), the methylamino group (doublet or singlet, ~2.8-3.0 ppm), and the pyrimidine N-H proton (broad singlet).

-

Mass Spectrometry (MS): To confirm the molecular weight. The final product should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H and O-H stretching (~3200-3400 cm⁻¹) and C=O stretching of the pyrimidinone tautomer (~1650-1680 cm⁻¹).

Section 5: Discussion and Field Insights

Tautomerism

It is crucial to recognize that 4-pyrimidinol compounds exist in a tautomeric equilibrium with their corresponding 4(3H)-pyrimidinone form. In most cases, the pyrimidinone form is the major tautomer. This equilibrium influences the compound's reactivity and its characterization data (e.g., the presence of a C=O stretch in the IR spectrum). The synthetic pathway described is effective for either tautomer, as the electronic activation for bromination at C5 remains potent in both forms.

Critical Process Parameters and Causality

-

Temperature Control: During the initial amination of the dichloro-pyrimidine, low temperature is key to maximizing the yield of the monosubstituted product over the disubstituted byproduct.

-

Stoichiometry of NBS: Using a slight excess of NBS (up to 1.1 equivalents) ensures the complete consumption of the starting material. However, a large excess should be avoided as it could lead to potential side reactions or more complex purification.

-

Solvent Choice: DMF is an excellent solvent for the bromination step as it readily dissolves the pyrimidinol starting material and the NBS reagent, facilitating a homogeneous reaction. Its high boiling point also allows for gentle heating if the reaction is sluggish at room temperature.

Self-Validation and Trustworthiness

The described protocol is inherently self-validating. The progress of each step can be rigorously monitored by standard chromatographic techniques (TLC, LC-MS). The high regioselectivity of the final bromination step, driven by the powerful directing effects of the existing substituents, provides a high degree of confidence in the final structure. Confirmation through comprehensive spectroscopic analysis (NMR, MS) ensures the identity and purity of the target compound.

References

-

Shaikh, I. A., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]

-

Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]

- CN103420903A. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.

-

ChemSynthesis. (n.d.). 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol. chemsynthesis.com. Available at: [Link]

- CN110642788A. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.

-

Yarovenko, V. N., et al. (2011). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. PubMed. Available at: [Link]

- CN114591250A. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.

-

Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- US6365740B1. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents.

-

Jandourek, O., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design. Available at: [Link]

Sources

5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol CAS number lookup

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Brominated Pyrimidinol Derivatives for Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a significant class of heterocyclic compounds: brominated pyrimidinol derivatives. While a specific CAS number for 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol was not identified in initial searches, this document will delve into the core chemistry, synthesis, and potential applications of structurally related and well-characterized analogs. By understanding the properties and synthesis of compounds like 2-Amino-5-bromo-6-methyl-4-pyrimidinol and other substituted pyrimidines, researchers can gain valuable insights applicable to the design and development of novel therapeutic agents.

Introduction to Brominated Pyrimidinols

Pyrimidine scaffolds are fundamental building blocks in numerous biologically active molecules, including nucleic acids and various drugs.[1][2] The introduction of a bromine atom and hydroxyl/amino groups onto the pyrimidine ring creates compounds with unique physicochemical properties that are of significant interest in medicinal chemistry. These substitutions can influence a molecule's binding affinity to biological targets, its metabolic stability, and overall pharmacokinetic profile. For instance, the compound 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone has been shown to induce interferon in rodents, although it exhibited some toxicity.[3] This highlights both the potential and the challenges in developing pyrimidine-based therapeutics.

Physicochemical Properties and Characterization

The properties of brominated pyrimidinol derivatives are dictated by the substituents on the pyrimidine core. Below is a table summarizing the properties of a closely related analog, 2-Amino-5-bromo-6-methyl-4-pyrimidinol.

| Property | Value | Source |

| CAS Number | 6307-35-3 | |

| Molecular Formula | C5H6BrN3O | |

| Molecular Weight | 204.02 g/mol | |

| Melting Point | 244-246 °C | [4] |

| Appearance | Solid | [5] |

| InChI Key | ADLWOFHKMXUDKF-UHFFFAOYSA-N |

Synthesis Strategies for Substituted Pyrimidines

The synthesis of substituted pyrimidines often involves the condensation of a β-dicarbonyl compound or its equivalent with a urea or guanidine derivative. For more complex derivatives, multi-step synthetic routes are employed, often involving the protection of reactive functional groups followed by substitution and deprotection steps.

A general synthetic approach for a related compound, 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid, is outlined below. This provides a foundational understanding of how the pyrimidine core can be constructed and subsequently modified.

Experimental Protocol: Synthesis of 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid[7]

-

Preparation of Sodium Ethoxide: Carefully add sodium (356 mg, 15.5 mmol) to ethanol (5.9 mL).

-

Reaction with Acetamidine: To a stirred suspension of acetamidine hydrochloride (0.91 g, 9.69 mmol), add the freshly prepared sodium ethoxide solution (3.5 mL).

-

Addition of Mucobromic Acid: Warm the mixture to 50 °C. Remove the heating bath and add a solution of mucobromic acid (1 g, 3.87 mmol) in ethanol dropwise, maintaining a constant temperature.

-

Further Base Addition: Add an additional portion of the sodium ethoxide solution (2 mL).

-

Work-up: After cooling, filter the mixture and evaporate the solvent. Vigorously shake the residue with 2 M hydrochloric acid (2.4 mL).

-

Isolation: Filter the brown precipitate, wash with cold water, and freeze-dry to yield 5-bromo-2-methyl-4-pyrimidinecarboxylic acid.

This protocol illustrates a common strategy for constructing the pyrimidine ring and introducing substituents. The synthesis of the target molecule, this compound, would likely involve a similar multi-step process, potentially starting from a pre-brominated and methylated pyrimidine core, followed by the introduction of the methylamino group.

A plausible synthetic pathway for the target molecule is conceptualized in the workflow diagram below.

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas.[1][2]

Kinase Inhibitors in Oncology

Many pyrimidine-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The pyrimidine scaffold can act as a bioisostere for other aromatic systems, offering improved medicinal chemistry properties.[1]

Antiviral and Antimicrobial Agents

The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for the development of antiviral and antimicrobial drugs. These compounds can interfere with viral replication or bacterial metabolic pathways.[2][3] For example, a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have been synthesized and evaluated for their antiviral activity.[3]

Endothelin Receptor Antagonists

Substituted pyrimidines are also found in drugs targeting other receptor systems. Macitentan, an orally active, potent dual endothelin receptor antagonist, features a complex pyrimidine core and is used in the treatment of pulmonary arterial hypertension.[6][7]

The potential biological activities of pyrimidine derivatives are summarized in the following diagram.

Caption: Potential therapeutic applications of brominated pyrimidinol derivatives.

Safety and Handling

Brominated organic compounds, including pyrimidine derivatives, require careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not available, general safety precautions for related compounds should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[8][9]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[8][9]

-

Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.[9][10]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

Hazard Classifications for Related Compounds:

-

Skin Irritation: May cause skin irritation.[9]

-

Eye Irritation: May cause serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.[9]

In case of exposure, it is crucial to seek medical attention.[11]

Conclusion

While the specific compound this compound is not extensively documented in public databases, the broader class of brominated pyrimidinol derivatives represents a rich area for chemical and biological exploration. The synthetic methodologies are well-established, and the diverse biological activities of these compounds underscore their potential in the development of new therapeutic agents. Researchers are encouraged to leverage the information on related structures to design and synthesize novel derivatives with tailored properties for specific biological targets.

References

-

El-Sayed, N. S., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 16(4), 3046–3057. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine. Retrieved from [Link]

-

Sheldrick, G. M., & Akurter, B. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta crystallographica. Section E, Structure reports online, 65(Pt 10), o2374. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Pyrimidine-Based Drugs. Molecules, 19(9), 14107–14131. Retrieved from [Link]

-

Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(5), 1083. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6307-35-3 CAS MSDS (2-AMINO-5-BROMO-4-HYDROXY-6-METHYLPYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 5-bromo-6-methylpyrimidin-4-ol | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

Spectroscopic Characterization of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol: A Technical Guide

Introduction

5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The precise substitution pattern on the pyrimidine ring, featuring a bromine atom, a methyl group, a methylamino group, and a hydroxyl group, imparts a unique set of physicochemical properties that are critical to its function and reactivity. A thorough spectroscopic characterization is therefore indispensable for unambiguous structure elucidation, purity assessment, and for providing a foundational dataset for further research and development in medicinal chemistry and materials science.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The interpretations presented herein are based on established principles of spectroscopy and comparative data from structurally related pyrimidine derivatives.[1][2]

Molecular Structure and Physicochemical Properties

The structural formula of this compound is presented below. The molecule's spectroscopic behavior is a direct consequence of its constituent atoms and their arrangement. The presence of bromine is particularly noteworthy, as its isotopic distribution will be a key signature in mass spectrometry. The various functional groups, including the pyrimidinol ring, the N-H and O-H protons, and the methyl groups, will each give rise to characteristic signals in IR and NMR spectra.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₆H₈BrN₃O | Calculated |

| Molecular Weight | 218.05 g/mol | Calculated |

| Isotopic Mass | 216.9898 Da | Calculated |

| Appearance | Expected to be a solid | Analogy to similar compounds[2][3] |

| Solubility | Expected to be soluble in DMSO, methanol | Analogy to similar compounds[2] |

Workflow for Spectroscopic Analysis

The comprehensive characterization of a novel compound like this compound involves a multi-faceted spectroscopic approach. The following workflow illustrates the logical progression from sample preparation to final structure confirmation.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. For this compound, the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum is expected to show two peaks of almost equal intensity for the molecular ion at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

-

Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of small, stable molecules or radicals such as CH₃, NHCH₃, and CO.

Table 2: Predicted Mass Spectrometry Data for C₆H₈BrN₃O

| m/z (predicted) | Ion | Notes |

| 217/219 | [M]⁺ | Molecular ion peak with characteristic bromine isotopic pattern. |

| 202/204 | [M - CH₃]⁺ | Loss of a methyl group. |

| 188/190 | [M - NHCH₃]⁺ | Loss of the methylamino group. |

| 174/176 | [M - CO - CH₃]⁺ | Subsequent loss of carbon monoxide and a methyl group. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H and O-H stretching | Methylamino and Hydroxyl |

| 3000-2850 | C-H stretching | Methyl groups |

| 1680-1640 | C=N and C=C stretching | Pyrimidine ring |

| 1600-1550 | N-H bending | Methylamino group |

| 1450-1350 | C-H bending | Methyl groups |

| 1250-1000 | C-N and C-O stretching | Various |

| 600-500 | C-Br stretching | Bromo group |

The broadness of the peak in the 3400-3200 cm⁻¹ region will be indicative of hydrogen bonding.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents on the pyrimidine ring.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons of the two methyl groups and the N-H proton. The O-H proton may be observable as a broad singlet, which is often exchangeable with D₂O.

Table 4: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Broad Singlet | 1H | O-H (hydroxyl) |

| ~7.0 | Broad Singlet | 1H | N-H (methylamino) |

| ~2.8 | Doublet | 3H | N-CH₃ (methylamino) |

| ~2.3 | Singlet | 3H | C-CH₃ (ring methyl) |

The coupling between the N-H proton and the N-CH₃ protons would result in the doublet for the methylamino methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the symmetry of the molecule, four signals are expected for the pyrimidine ring carbons, and two signals for the methyl carbons.

Table 5: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C4 (C-OH) |

| ~158 | C6 (C-NHCH₃) |

| ~155 | C2 (C-CH₃) |

| ~95 | C5 (C-Br) |

| ~28 | N-CH₃ (methylamino) |

| ~20 | C-CH₃ (ring methyl) |

The chemical shifts are estimated based on data from similar substituted pyrimidines.[2][5]

Integrated Spectroscopic Analysis

The confirmation of the structure of this compound is achieved by integrating the data from all spectroscopic techniques.

Caption: Integrated approach to structure confirmation.

The mass spectrum confirms the molecular weight and the presence of a bromine atom. The IR spectrum identifies the key functional groups (hydroxyl, amino, and alkyl). The ¹H and ¹³C NMR spectra provide the precise connectivity of the atoms, allowing for the unambiguous assignment of the structure.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters may need to be optimized for specific samples and equipment.

Mass Spectrometry (Electron Impact - EI)

-

Sample Preparation: A small amount of the solid sample is introduced directly into the mass spectrometer via a direct insertion probe.

-

Instrumentation: A double-focusing magnetic sector or a quadrupole mass spectrometer can be used.

-

Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The mass-to-charge ratio of the resulting ions is scanned over a range of, for example, 50-300 amu.

Infrared Spectroscopy (KBr Pellet)

-

Sample Preparation: A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) is used.[1]

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.[1]

-

¹³C NMR: A proton-decoupled experiment is typically used to obtain singlets for all carbon atoms. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are required due to the lower natural abundance of ¹³C.

-

Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data, based on established principles and analysis of analogous structures, serves as a valuable reference for researchers working with this and related pyrimidine derivatives. This guide underscores the power of an integrated spectroscopic approach in modern chemical research and drug development.

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).

-

Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023). MDPI. Retrieved from [Link]

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2011). PubMed Central. Retrieved from [Link]

-

Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). National Institutes of Health. Retrieved from [Link]

-

Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. (2014). PubMed Central. Retrieved from [Link]

-

Chemistry of substituted pyrazolo[1,5-a] pyrimidines. Part 3. A structural correction of a pyrazolo[1,5-a][1][2]diazepine derivative on the basis of 13C NMR spectroscopy. (1982). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-アミノ-5-ブロモ-6-メチル-4-ピリミジノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Substituted Pyrimidinol Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural molecules and synthetic drugs with a wide array of therapeutic applications.[1] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyrimidinol compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and structure-activity relationships (SAR). This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the discovery and development of novel pyrimidinol-based therapeutics.

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[2][3] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, a molecular framework that is frequently found in bioactive compounds.[1] The synthetic tractability and the ability of the pyrimidine core to engage in various biological interactions, including hydrogen bonding and π-stacking, have fueled its exploration for a multitude of therapeutic targets.[4][5]

Substituted pyrimidinols, a class of pyrimidine derivatives characterized by the presence of a hydroxyl group, have garnered significant attention due to their broad spectrum of pharmacological activities.[2] These compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, among others.[6][7][8] This guide will provide a detailed examination of these key biological activities, focusing on the molecular mechanisms and the structural features that govern their potency and selectivity.

Anticancer Activity of Substituted Pyrimidinols

Cancer remains a leading cause of mortality worldwide, driving the urgent need for novel and more effective therapeutic agents.[9] Substituted pyrimidinol compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[7][10]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of substituted pyrimidinols are often attributed to their ability to inhibit protein kinases, enzymes that play a critical role in cell signaling pathways regulating cell growth, proliferation, and survival.[11] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Kinase Inhibition: Many pyrimidinol derivatives act as competitive inhibitors at the ATP-binding site of various kinases.[12] The pyrimidine core can mimic the adenine base of ATP, forming crucial hydrogen bonds with the hinge region of the kinase domain.[13] Substituents on the pyrimidinol ring can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity for specific kinases.[9][12]

A notable example is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers.[12] Certain 4-(phenylamino)pyrido[4,3-d]pyrimidines have shown potent inhibition of EGFR's tyrosine kinase activity.[12]

Caption: Pyrimidinol compounds competitively inhibit kinase activity.

Induction of Apoptosis: Beyond kinase inhibition, some pyrimidinol derivatives can induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the activation of caspases, the key executioners of apoptosis, and the disruption of mitochondrial function.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of substituted pyrimidinols is highly dependent on the nature and position of the substituents on the pyrimidine ring.

-

Substituents at C2, C4, and C6: Modifications at these positions are crucial for modulating kinase selectivity and overall activity. For instance, the introduction of an amino group at the 2-position is a common feature in many kinase inhibitors.[14]

-

The Pyrimidinol Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity of the compound to its target.

-

Lipophilicity and Solubility: The overall physicochemical properties of the molecule, such as lipophilicity and aqueous solubility, are critical for its pharmacokinetic profile and in vivo efficacy.[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of substituted pyrimidinol compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted pyrimidinol compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrimidinol compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Activity of Substituted Pyrimidinols

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action.[15] Substituted pyrimidinol compounds have demonstrated promising activity against a range of pathogenic bacteria and fungi.[16][17]

Mechanism of Action: Disrupting Essential Microbial Processes

The antimicrobial effects of pyrimidinols can be attributed to their interference with various essential cellular processes in microorganisms.

Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids.[16] Pyrimidine derivatives, particularly 2,4-diaminopyrimidines, are known inhibitors of DHFR.[16] By blocking this enzyme, pyrimidinol compounds can disrupt DNA synthesis and repair, leading to microbial cell death.

Caption: Inhibition of DHFR by pyrimidinol compounds disrupts nucleotide synthesis.

Other Mechanisms: Some pyrimidinol derivatives may also exert their antimicrobial effects by:

-

Inhibiting DNA Gyrase: This bacterial topoisomerase is crucial for DNA replication and transcription.[4]

-

Disrupting Cell Wall Synthesis: The integrity of the bacterial cell wall is essential for its survival.

-

Interfering with Protein Synthesis: Inhibition of ribosomal function can halt protein production.

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency of substituted pyrimidinols are influenced by their structural features.

-

Substitutions on the Phenyl Ring: For chalcone-substituted pyrimidines, the nature and position of substituents on the phenyl ring significantly impact antibacterial activity. For example, bromo and chloro substitutions have been shown to enhance activity against Gram-negative bacteria.[18]

-

Thio- and Amino- Substituents: The presence of sulfur or nitrogen-containing functional groups can enhance the antimicrobial properties of the pyrimidine core.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyrimidinol compounds against bacterial or fungal strains.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Substituted pyrimidinol compounds dissolved in DMSO

-

96-well microplates

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the pyrimidinol compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Table 1: Example MIC Data for Substituted Pyrimidinol Compounds

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |

| Pyrimidinol-A | 8 | 16 | 32 |

| Pyrimidinol-B | 4 | 8 | 16 |

| Pyrimidinol-C | >64 | >64 | >64 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

Anti-inflammatory Activity of Substituted Pyrimidinols

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases.[19] Substituted pyrimidinol compounds have demonstrated significant anti-inflammatory properties, suggesting their potential for treating inflammatory conditions.[20][21]

Mechanism of Action: Modulating Inflammatory Mediators

The anti-inflammatory effects of pyrimidinols are primarily mediated by their ability to inhibit the production and activity of key inflammatory mediators.[19][21]

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are enzymes responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[19] Some pyrimidine derivatives have shown selective inhibition of COX-2, which is preferentially expressed at sites of inflammation.[19][22] This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Suppression of Pro-inflammatory Cytokines: Pyrimidinol compounds can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[4][19] These cytokines play a central role in orchestrating the inflammatory response.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of substituted pyrimidinols is closely linked to their chemical structure.

-

Aryl Substituents: The presence of specific aryl groups can enhance COX-2 inhibitory activity.

-

Heterocyclic Fused Rings: The fusion of other heterocyclic rings to the pyrimidine core can modulate anti-inflammatory potency.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This protocol assesses the ability of compounds to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Objective: To measure the effect of pyrimidinol compounds on the production of TNF-α and IL-6 by LPS-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

Substituted pyrimidinol compounds dissolved in DMSO

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Seeding: Seed macrophages into a 24-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrimidinol compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated control.

Table 2: Example Cytokine Inhibition Data for Substituted Pyrimidinol Compounds

| Compound | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |

| Pyrimidinol-X | 75 | 68 |

| Pyrimidinol-Y | 82 | 79 |

| Pyrimidinol-Z | 15 | 20 |

| Dexamethasone | 95 | 92 |

Conclusion and Future Directions

Substituted pyrimidinol compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The continued exploration of the pyrimidine scaffold, guided by a deep understanding of structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved drug candidates.

Future research in this field should focus on:

-

Target-based drug design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors.

-

Multi-target drug discovery: Developing single compounds that can modulate multiple targets involved in a disease pathway.[9]

-

Pharmacokinetic and toxicological profiling: Thoroughly evaluating the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds to ensure their suitability for clinical development.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the translation of promising substituted pyrimidinol compounds from the laboratory to the clinic.

References

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. Retrieved January 19, 2026, from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. Retrieved January 19, 2026, from [Link]

-

Pyrimidine as antiinflammatory agent: A review. (2011). Indian Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved January 19, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Retrieved January 19, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl) pyrimidines. (2024). International Journal of Drug Delivery Technology. Retrieved January 19, 2026, from [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2015). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). Organic & Medicinal Chemistry International Journal. Retrieved January 19, 2026, from [Link]

-

Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. (2012). PubMed. Retrieved January 19, 2026, from [Link]

-

Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (2012). PubMed. Retrieved January 19, 2026, from [Link]

-

Pyrimidine derivatives as anticancer and antimicrobial agents. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2024). Research Trend. Retrieved January 19, 2026, from [Link]

-

Biological activities of synthetic pyrimidine derivatives. (2024). Preprints.org. Retrieved January 19, 2026, from [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed. Retrieved January 19, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved January 19, 2026, from [Link]

-

Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. (2007). PubMed. Retrieved January 19, 2026, from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]

-

PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013). PharmaTutor. Retrieved January 19, 2026, from [Link]

-

Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). PubMed. Retrieved January 19, 2026, from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. (1986). PubMed. Retrieved January 19, 2026, from [Link]

-

Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format. (2023). YouTube. Retrieved January 19, 2026, from [Link]

-

Pyrimidine and Purine Antimetabolites. (2001). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchtrend.net [researchtrend.net]

- 6. mdpi.com [mdpi.com]

- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijpsonline.com [ijpsonline.com]

- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This guide focuses on the potential therapeutic applications of a specific substituted pyrimidine, this compound. While direct research on this exact molecule is limited, by analyzing its structural features and drawing parallels with closely related analogues, we can infer and propose high-probability therapeutic targets and mechanisms of action. This document provides a hypothesis-driven framework for investigating this compound, with a primary focus on its potential as an immunomodulatory agent for antiviral and oncological applications. We will explore potential molecular targets, delineate key signaling pathways, and provide a comprehensive, actionable plan for experimental validation.

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic aromatic compound that is integral to life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil. Its ability to engage in various biological interactions, particularly hydrogen bonding and π-stacking, has made it a "privileged scaffold" in drug design.[2] Pyrimidine derivatives have demonstrated a remarkable diversity of pharmacological activities, including:

-

Anticancer: As seen in drugs like 5-Fluorouracil and EGFR kinase inhibitors.[1][3]

-

Antiviral: A key component of antiviral medications.[4]

-

Anti-inflammatory: Targeting enzymes like p38α MAP kinase.[1]

-

Antimicrobial and Antifungal: Exhibiting broad-spectrum activity.[1]

The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[2]

Structural Analysis and Inferred Biological Activity

The subject of this guide, this compound, possesses several key structural features that inform its potential biological activity:

-

Pyrimidine Core: Provides the foundational structure for interaction with various biological targets.

-

5-Bromo Substituent: The halogen atom can significantly influence the molecule's electronic properties and may enhance binding affinity to target proteins. In related compounds, this substitution has been linked to increased potency.[3]

-

4-Pyrimidinol Group: This hydroxyl group can act as both a hydrogen bond donor and acceptor, crucial for molecular recognition. It exists in tautomeric equilibrium with the 4-pyrimidinone form.

-

6-(methylamino) Group: This group is a key point of differentiation from the well-studied analogue, 2-Amino-5-bromo-6-methyl-4-pyrimidinol. The addition of a methyl group can alter solubility, cell permeability, and the steric and electronic profile for target engagement.

A closely related analogue, 2-Amino-5-bromo-6-methyl-4-pyrimidinol , is a known and potent inducer of serum interferon in animal models.[5] Interferons are a class of cytokines that play a critical role in the innate immune response to viral infections and cancer. The strong, documented immunomodulatory activity of this analogue provides the primary basis for our hypothesis that this compound is also likely to function as an immunomodulator, with the potential to trigger interferon production.

Hypothesized Molecular Targets and Mechanism of Action

Based on the interferon-inducing properties of its close analogue, we hypothesize that this compound primarily targets pattern recognition receptors (PRRs) of the innate immune system. These receptors are responsible for detecting pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and interferons.

Primary Hypothesis: Toll-Like Receptor (TLR) Agonism

Toll-Like Receptors are a class of PRRs that recognize a wide range of microbial components. Small molecule synthetic compounds are known to act as agonists for endosomal TLRs, particularly TLR7 and TLR8, leading to potent type I interferon (IFN-α/β) production.

Proposed Signaling Pathway:

-

The compound enters the endosome of immune cells, such as plasmacytoid dendritic cells (pDCs).

-

It binds to and activates TLR7 and/or TLR8.

-

TLR activation leads to the recruitment of the adaptor protein MyD88.

-

A signaling cascade involving IRAK kinases and TRAF6 is initiated.

-

This culminates in the activation of the transcription factor IRF7 (Interferon Regulatory Factor 7), which translocates to the nucleus.

-

IRF7 drives the transcription of genes for type I interferons.

Caption: Hypothesized TLR7 signaling pathway leading to interferon production.

Secondary Hypothesis: STING Pathway Activation

The Stimulator of Interferon Genes (STING) pathway is another critical sensor of cytosolic nucleic acids that robustly induces type I interferons. While typically activated by cyclic dinucleotides, some small molecules have been shown to directly or indirectly activate STING.

Proposed Signaling Pathway:

-

The compound, or a downstream metabolite, interacts with STING, which is localized on the endoplasmic reticulum (ER).

-

Upon activation, STING translocates from the ER to the Golgi apparatus.

-

At the Golgi, STING recruits and activates the kinase TBK1.

-

TBK1 phosphorylates the transcription factor IRF3.

-

Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferon genes.

Caption: Hypothesized STING pathway activation leading to interferon production.

Experimental Plan for Target Identification and Validation

A systematic, multi-tiered approach is required to validate the hypothesized targets and elucidate the mechanism of action.

Caption: Tiered experimental workflow for target validation.

Phase 1: In Vitro Immunomodulatory Profiling

Objective: To confirm the interferon-inducing activity of the compound and assess its general cytotoxic profile.

Protocol 1: PBMC Stimulation and Cytokine Analysis

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plating: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and plate at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Compound Treatment: Treat cells with a dose-response curve of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., R848 for TLR7/8).

-

Incubation: Incubate plates for 24 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Analysis: Analyze supernatants for key cytokines, particularly IFN-α, IFN-β, TNF-α, and IL-6, using ELISA or a multiplex bead-based assay (e.g., Luminex).

-

Cell Viability: Assess the viability of the remaining cells using an MTS or similar metabolic assay to determine the cytotoxic concentration (CC50).

Expected Outcome: A dose-dependent increase in interferon levels, establishing a therapeutic window by comparing the effective concentration (EC50) for interferon induction with the CC50.

| Parameter | Expected Value Range | Purpose |

| IFN-α EC50 | 1 - 10 µM | Measures potency of interferon induction |

| CC50 (PBMCs) | > 50 µM | Determines cytotoxicity |

| Therapeutic Index (CC50/EC50) | > 5 | Indicates a favorable preliminary safety profile |

Phase 2: Specific Target Identification

Objective: To pinpoint the specific molecular pathway being activated.

Protocol 2: TLR and STING Reporter Assays

-

Cell Lines: Utilize commercially available reporter cell lines, such as HEK-Blue™ cells expressing individual TLRs (TLR3, 7, 8, 9) or THP1-Dual™ cells for STING. These cells contain a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of a promoter responsive to the pathway's key transcription factors (NF-κB, IRFs).

-

Treatment: Plate the reporter cells according to the manufacturer's protocol and treat with the compound over a range of concentrations.

-

Incubation: Incubate for 16-24 hours.

-

Signal Detection: Measure the reporter gene activity in the supernatant using a spectrophotometer or appropriate detection reagent.

-

Analysis: Compare the signal from compound-treated wells to vehicle controls. Significant signal in a specific TLR-expressing line (e.g., HEK-Blue™ TLR7) but not in the null line would confirm that TLR as the target.

Phase 3: Functional and Mechanistic Validation

Objective: To confirm the biological consequence of target engagement and validate the signaling pathway.

Protocol 3: Antiviral Assay

-

Cell Culture: Plate a virus-permissive cell line (e.g., A549 for influenza, Vero for HSV-1).

-

Pre-treatment: Treat the cells with the compound for 18-24 hours to allow for the production of an antiviral state mediated by interferons.

-

Viral Infection: Remove the compound-containing media, and infect the cells with a known titer of the virus for 1-2 hours.

-

Incubation: Remove the viral inoculum and incubate the cells in fresh media for 24-48 hours.

-

Quantification: Quantify the viral replication via methods such as plaque assay, TCID50, or qPCR for viral genes.

Expected Outcome: A significant, dose-dependent reduction in viral titer in the compound-pretreated cells compared to vehicle controls, demonstrating functional antiviral activity.

Conclusion and Future Directions

This compound is a promising compound that warrants further investigation as a potential immunomodulatory agent. Based on the robust activity of a close structural analogue, we have constructed a strong, evidence-based hypothesis that its primary therapeutic targets are innate immune sensors like TLR7 or the STING pathway. The proposed experimental workflow provides a clear and logical path to definitively identify its mechanism of action and validate its potential as an antiviral or anti-cancer therapeutic. Successful validation would position this molecule for further preclinical development, including lead optimization to enhance potency and improve drug-like properties, followed by in vivo efficacy and safety studies.

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Google Scholar.

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). NIH.

- (PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). (2021).

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). Semantic Scholar.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.

- 2-Amino-5-bromo-6-methyl-4-pyrimidinol 97 6307-35-3. (n.d.). Sigma-Aldrich.

- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central.

- 2-Amino-5-bromo-6-methyl-4-pyrimidinol 97 6307-35-3. (n.d.). Sigma-Aldrich.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical sciences and medicinal chemistry, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. The arrangement of atoms and functional groups within a molecule dictates its physicochemical properties, biological activity, and potential interactions with therapeutic targets. This guide provides an in-depth, technical walkthrough of the multifaceted process of structure elucidation, using the novel heterocyclic compound 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol as a case study. As a senior application scientist, this document is crafted not as a rigid protocol, but as a dynamic, logic-driven narrative that mirrors the investigative nature of structural chemistry, emphasizing the "why" behind each experimental choice.

The pyrimidine scaffold is a privileged core in numerous biologically active compounds, including several approved drugs.[1] The introduction of various substituents, such as a bromine atom, a methyl group, a methylamino group, and a hydroxyl group, onto this core creates a molecule with unique electronic and steric features that warrant a thorough structural investigation. This guide will detail the synergistic application of modern analytical techniques to unambiguously confirm the constitution and stereochemistry of this compound.

The Strategic Approach to Structure Elucidation

The elucidation of a novel chemical entity is a systematic process that begins with fundamental analyses and progresses to more sophisticated techniques. The strategy is designed to be a self-validating system, where data from one experiment corroborates and refines the hypotheses drawn from another.

Caption: A logical workflow for the structure elucidation of a novel compound.

Part 1: Foundational Analysis - What Are We Working With?

Mass Spectrometry: Determining the Molecular Formula and Halogen Presence

Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight and, crucially, the elemental composition of the analyte.

Experimental Protocol (Electron Ionization - Mass Spectrometry - EI-MS):

-

A dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the ion source of a high-resolution mass spectrometer.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Expected Data & Interpretation:

For this compound (C6H8BrN3O), the mass spectrum is expected to exhibit a characteristic isotopic pattern for bromine. Bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[2][3] This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units.

| Ion | Expected m/z (for 79Br) | Expected m/z (for 81Br) | Expected Relative Intensity |

| [M]+• | 217.99 | 219.99 | ~1:1 |

| [M-CH3]+ | 202.98 | 204.98 | Variable |

| [M-Br]+ | 139.07 | - | Variable |

The high-resolution mass spectrum would provide the exact mass, allowing for the unambiguous determination of the molecular formula, C6H8BrN3O. Fragmentation patterns can also offer preliminary structural insights. For instance, the loss of a bromine radical or a methyl group would be expected fragmentation pathways.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[6][7]

Experimental Protocol (Attenuated Total Reflectance - ATR-FT-IR):

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded over the range of 4000-400 cm-1.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch, N-H stretch | Hydroxyl, Amino |

| 3000-2850 | C-H stretch (aliphatic) | Methyl, Methylamino |

| ~1650 | C=O stretch / C=N stretch | Pyrimidinol tautomer, Ring C=N |

| 1600-1450 | C=C stretch (aromatic) | Pyrimidine ring |

| ~1200 | C-N stretch | Methylamino |

| 600-500 | C-Br stretch | Bromo |

The presence of a broad absorption in the 3400-3200 cm⁻¹ region would suggest the presence of O-H and N-H stretching vibrations, consistent with the hydroxyl and methylamino groups.[8][9] The pyrimidine ring itself will have characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.[6]

Part 2: Unraveling the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments provides a detailed picture of the connectivity of atoms.

1D NMR: ¹H and ¹³C Spectra

Experimental Protocol:

-

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Data (in DMSO-d6):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0-12.0 | singlet (br) | 1H | -OH |

| ~7.0-8.0 | quartet | 1H | -NH- |

| ~2.8-3.0 | doublet | 3H | -NH-CH₃ |

| ~2.3-2.5 | singlet | 3H | Ring-CH₃ |

Expected ¹³C NMR Data (in DMSO-d6):

| Chemical Shift (δ, ppm) | Assignment |

| ~160-170 | C4 (-C-OH) |

| ~155-165 | C2, C6 |

| ~90-100 | C5 (-C-Br) |

| ~25-30 | -NH-CH₃ |

| ~15-20 | Ring-CH₃ |

The chemical shifts are estimations based on known data for similar pyrimidine derivatives.[10][11][12] The broad singlet for the -OH proton and the quartet for the -NH proton (due to coupling with the adjacent methyl group) are characteristic.

2D NMR: COSY, HSQC, and HMBC

2D NMR experiments are crucial for establishing the connectivity between protons and carbons.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). In this case, a key correlation would be observed between the -NH proton and the -NH-CH₃ protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon pairs. This experiment will definitively link the proton signals to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for piecing together the entire molecular structure.

Expected Key HMBC Correlations:

| Proton Signal | Correlates to Carbon Signal(s) | Structural Information Deduced |

| Ring-CH₃ (singlet) | C2, C... | Confirms the methyl group is attached to the pyrimidine ring. |

| -NH-CH₃ (doublet) | C6 | Confirms the methylamino group is attached at the C6 position. |

| -NH- (quartet) | C6, C5 | Further confirms the position of the methylamino group. |

graph HMBC_Correlations { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];C2 [label="C2", pos="0,1!"]; C4 [label="C4", pos="1.5,0!"]; C5 [label="C5", pos="1.5,-1!"]; C6 [label="C6", pos="0,-1.5!"]; N1 [label="N1", pos="-0.75,0.5!"]; N3 [label="N3", pos="0.75,-0.5!"];